5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,2-benzoxazole moiety fused with a triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core.
Properties
IUPAC Name |
5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(11-16-13-5-1-2-6-17(13)27-22-16)23-10-8-15-14(12-23)20(26)24-9-4-3-7-18(24)21-15/h1-7,9H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYTVQAMZCRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C .
Chemical Reactions Analysis
Benzoxazole derivatives undergo various chemical reactions, including:
Oxidation: Benzoxazole can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
Benzoxazole derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Explored for their potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some benzoxazole compounds inhibit the activity of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Triazole Derivatives
Compounds like alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan, benz)imidates () share a triazole core but lack the fused benzoxazole and tricyclic framework. These derivatives are synthesized via nucleophilic substitution and cyclization, with bioactivity attributed to the triazole ring’s nitrogen-rich structure. In contrast, the target compound’s benzoxazole-tricyclo fusion may enhance thermal stability and binding specificity due to increased rigidity and aromatic surface area .
Thia-Substituted Tricyclic Analog
The compound 5-thia-2,7,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one (CAS: 88482-79-5, ) replaces the benzoxazole oxygen with sulfur. This substitution alters electronic properties (e.g., increased polarizability) and solubility.
Solvatochromic Dyes
Table 1: Comparative Analysis of Key Properties
Key Observations:
- The benzoxazole-tricyclic hybrid’s rigid structure may confer superior binding affinity in biological systems compared to flexible triazole derivatives .
- Sulfur substitution in analogs alters electronic profiles but may reduce metabolic stability compared to oxygen-containing systems .
- Solvent interactions (e.g., in DMSO or chloroform) require empirical study to optimize formulation .
Biological Activity
5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a unique tricyclic structure incorporating a benzoxazole moiety, which is known for its diverse biological activities. The presence of the benzoxazole ring is significant as it has been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit notable antimicrobial properties. For instance:
- In vitro Studies : A study on benzoxazole derivatives demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 250 µg/ml to 7.81 µg/ml for different derivatives .
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit essential enzymes involved in cell wall biosynthesis.
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Benzoxazole Derivative 1 | 250 | Moderate |
| Benzoxazole Derivative 2 | 50 | High |
| Benzoxazole Derivative 3 | 7.81 | Very High |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been extensively studied:
- Cell Lines Tested : Compounds have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
- Mechanism of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest through the modulation of signaling pathways related to cell proliferation and survival.
| Cancer Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | Moderate |
| A549 | 10 | High |
| PC3 | 5 | Very High |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, the compound may exhibit additional biological activities:
- Antiviral Properties : Some benzoxazole derivatives have shown potential antiviral effects against several viruses by inhibiting viral replication .
- Antituberculotic Activity : Research suggests that certain derivatives possess antituberculotic properties, making them candidates for further development in tuberculosis treatment .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Tetrahedron Letters examined a series of benzoxazole derivatives and their antimicrobial activity against standard strains. The results indicated that while some compounds were less potent than established antibiotics like fluconazole, they exhibited significant activity against resistant strains .
- Cytotoxicity Assessment : In another study focusing on cytotoxicity, various benzoxazole derivatives were tested against multiple cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their cytotoxic potency .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization, acetylation, and functional group protection/deprotection. Key steps include:
-
Cyclization : Use of palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) under anhydrous conditions (THF/Et3N) to form the tricyclic core .
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Acetylation : Reaction of 1,2-benzoxazole derivatives with acetylating agents (e.g., acetic anhydride) at 55–60°C, monitored by TLC .
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .
-
Critical Parameters : Temperature control (±2°C) and inert atmosphere (argon) are essential to avoid side reactions .
- Data Table : Comparison of Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | PdCl2(PPh3)2 | 55–60 | THF/Et3N | 65–70 |
| Acetylation | Acetic Anhydride | 50–55 | DMF | 80–85 |
| Purification | Silica Gel Chromatography | RT | Hexane/EtOAc | 90–95 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., benzoxazole proton signals at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]<sup>+</sup> at m/z 435.12) .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Methodological Answer : Major impurities include:
- Unreacted intermediates : Remove via silica gel chromatography (hexane/EtOAc gradient) .
- Oxidation byproducts : Use antioxidants (e.g., BHT) during reflux steps .
- Solvent residues : Vacuum drying at 40°C for 24 hours .
Advanced Research Questions
Q. How do substituent modifications on the benzoxazole ring influence bioactivity?
- Methodological Answer :
- Synthetic Strategy : Replace the 3-acetyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., phenethyl) to alter steric/electronic profiles .
- Bioactivity Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli; correlate with LogP values (calculated using ChemAxon) .
- Data Table : Substituent Effects on Bioactivity
| Substituent | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) | LogP |
|---|---|---|---|
| -H | 16 | 32 | 2.1 |
| -NO2 | 8 | 16 | 1.8 |
| -C6H5 | 4 | 8 | 3.5 |
Q. What mechanistic insights explain contradictory spectral data (e.g., IR carbonyl stretches vs. X-ray crystallography)?
- Methodological Answer :
- IR Analysis : A carbonyl stretch at 1680 cm<sup>-1</sup> may suggest keto-enol tautomerism, but X-ray data can confirm the dominant tautomer .
- Crystallography : Resolve ambiguity by growing single crystals (via slow evaporation in ethanol/dichloromethane) and analyzing lattice packing .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
- ADMET Prediction : Employ SwissADME to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity (CYP3A4 inhibition <50%) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
